Bromure de 3-bromo-N,N,N-triméthylpropan-1-aminium

Vue d'ensemble

Description

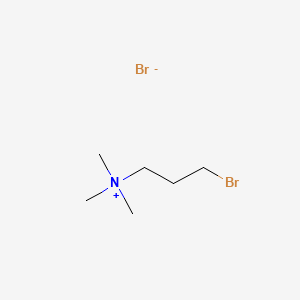

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium compound with a bromide counterion. Such compounds are known for their diverse applications in organic synthesis, material science, and as phase transfer catalysts. They are interesting due to their ionic nature and structural diversity.

Synthesis Analysis

The synthesis of quaternary ammonium bromides typically involves the alkylation of tertiary amines with alkyl bromides. A specific method for synthesizing compounds similar to 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide involves reacting fatty alcohols with epichlorohydrin under alkaline conditions, followed by quaternization with methyl bromide (Wei Xi-lian, 2013).

Molecular Structure Analysis

The molecular structure of quaternary ammonium bromides can be elucidated using single crystal X-ray diffraction methods. For instance, compounds with a similar structure have been shown to form double molecular layers consisting of crossing linear alkyl chains, quaternary amine cations, and bromide ions. These compounds exhibit thermotropic smectic liquid crystal properties (Wei Xi-lian, 2013).

Chemical Reactions and Properties

Quaternary ammonium bromides participate in a variety of chemical reactions, including phase transfer catalysis, where they facilitate the transfer of a reactant from one phase into another where the reaction occurs. They are also involved in palladium-catalyzed amination of aryl bromides and chlorides, indicating their utility in forming C-N bonds at room temperature (J. Hartwig et al., 1999).

Applications De Recherche Scientifique

Synthèse de copolymères bloc hydrophile-hydrophobe

Ce composé est utilisé en chimie organique, en particulier dans la synthèse de copolymères bloc hydrophile-hydrophobe . Ces copolymères ont une large gamme d'applications, notamment les systèmes d'administration de médicaments, le génie tissulaire et la technologie membranaire.

Agent tensioactif dans la synthèse de nanoroulements ultra-fins (NSs)

Le bromure de (3-bromopropyl)triméthylammonium peut être utilisé comme agent tensioactif dans la synthèse de nanoroulements ultra-fins (NSs) . Les NSs ont des applications potentielles dans divers domaines tels que le stockage d'énergie, la catalyse et la remédiation environnementale.

Préparation d'un nouveau copolymère bloc hydrophile-hydrophobe

Ce composé est utilisé pour préparer un nouveau copolymère bloc hydrophile-hydrophobe à base de poly(aryléther sulfone)s cardo avec des motifs bis-quaternaires d'ammonium pour les membranes d'échange d'anions . Ces membranes sont largement utilisées dans les piles à combustible, le traitement de l'eau et autres procédés de séparation.

Synthèse d'un catalyseur bifonctionnel d'octa-cationique imidazolyle Al (III) phtalocyanine

Le bromure de (3-bromopropyl)triméthylammonium peut être utilisé comme réactif dans la synthèse d'un catalyseur bifonctionnel d'octa-cationique imidazolyle Al (III) phtalocyanine . Ce catalyseur peut être utilisé dans diverses réactions chimiques, notamment les réactions d'oxydation et de réduction.

Production de tensioactifs divalents

Ce composé peut être utilisé pour produire des tensioactifs divalents tels que le dibromure de N-(3-triméthylammoniumpropyl)hexadécyldiméthylammonium et le dibromure de N-(3-triméthylammoniumpropyl)octadécylammonium . Ces tensioactifs ont des applications dans les détergents, les émulsifiants et les conditionneurs.

Sel d'ammonium quaternaire

En tant que sel d'ammonium quaternaire, le bromure de (3-bromopropyl)triméthylammonium possède des propriétés antimicrobiennes et peut être utilisé dans les désinfectants et les antiseptiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as (3-Bromopropyl)trimethylammonium bromide, is a quaternary ammonium salt . It is primarily used in organic chemistry for the synthesis of hydrophilic-hydrophobic block copolymers . The primary targets of this compound are the reactants involved in the synthesis of these copolymers .

Mode of Action

The compound acts as a surfactant and a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases, thereby promoting the reaction . Additionally, it can interact with its targets to form hydrophilic-hydrophobic block copolymers .

Biochemical Pathways

The compound is involved in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers have various applications, including the creation of anion exchange membranes . The compound’s action affects the pathways involved in the synthesis of these copolymers .

Pharmacokinetics

Like other quaternary ammonium compounds, it is likely to have low bioavailability due to its charged nature .

Result of Action

The compound’s action results in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers can be used to create anion exchange membranes . Additionally, the compound can be used as a surfactant in the synthesis of ultrathin nano scrolls .

Action Environment

The action of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide can be influenced by various environmental factors. For instance, the efficiency of its action as a phase transfer catalyst can be affected by the polarity of the solvent . Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes and proteins, facilitating the formation of hydrophilic-hydrophobic block copolymers . The compound’s quaternary ammonium structure allows it to act as a surfactant, which can influence the behavior of biomolecules in solution . Additionally, it can be used as a reagent in the synthesis of octa-cationic imidazolyl Al (III) phthalocyanine bifunctional catalysts .

Cellular Effects

The effects of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability . This interaction can affect various cellular functions, including nutrient uptake and waste removal .

Molecular Mechanism

At the molecular level, 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide exerts its effects through binding interactions with biomolecules. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and enzymes, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide can change over time. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular behavior .

Dosage Effects in Animal Models

The effects of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects may be observed at high doses, including potential damage to cell membranes and disruption of normal cellular processes .

Metabolic Pathways

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s quaternary ammonium structure allows it to participate in reactions that modify the chemical environment within cells, potentially affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s surfactant properties also play a role in its distribution, as it can associate with cell membranes and other lipid structures .

Subcellular Localization

The subcellular localization of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is influenced by its chemical structure and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can affect its activity and function, potentially leading to changes in cellular behavior .

Propriétés

IUPAC Name |

3-bromopropyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrN.BrH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZGNZHUGJAKKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958832 | |

| Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3779-42-8 | |

| Record name | 1-Propanaminium, 3-bromo-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3779-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide used in material science?

A1: 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide serves as a key reagent in developing anion exchange membranes (AEMs) for applications like water electrolysis. It acts as a grafting agent, introducing quaternary ammonium groups onto polymer backbones. [] These groups provide the membrane with the necessary ion-conducting properties. For instance, researchers successfully grafted it onto poly(carbazole) to create AEMs with high hydroxide ion conductivity and improved alkaline stability. []

Q2: Are there any challenges in using 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide for material modification?

A2: Yes, achieving a high degree of grafting with 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide can be challenging. The proximity of the bromide and ammonium groups can lead to competition between substitution and elimination reactions. [] This competition arises due to the increased acidity of the β-hydrogen. In some cases, this can limit the grafting efficiency, as observed in the synthesis of PDPC-3QA, where only 60% grafting was achieved. []

Q3: Beyond material science, what other research areas utilize 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide?

A3: 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide plays a significant role in synthesizing permanently biocidal materials. Researchers have employed it to introduce quaternary ammonium salt (QAS) groups onto chitosan. [] This modification imparts inherent antimicrobial properties to the chitosan, making it effective against both Gram-negative and Gram-positive bacteria. []

Q4: How does the structure of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide contribute to its applications?

A4: The structure of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is crucial for its functionality. It features a reactive bromide group allowing for nucleophilic substitution reactions. This reactivity enables its use in grafting reactions to modify polymers. [] Additionally, the presence of the quaternary ammonium group imparts a permanent positive charge, beneficial for creating ion-conducting materials and antimicrobial surfaces. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1214171.png)